1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one
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Overview
Description
1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one is an organic compound characterized by a phenyl ring substituted with a 4,4-dimethylcyclohexyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one can be synthesized through several methods:
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Friedel-Crafts Acylation: : This method involves the acylation of 1-(4,4-dimethylcyclohexyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
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Grignard Reaction: : Another approach involves the reaction of 1-(4,4-dimethylcyclohexyl)benzene with a Grignard reagent, followed by oxidation
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can convert the ethanone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
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Substitution: : Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one has several applications in scientific research:
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Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
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Biology: : Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
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Medicine: : Explored as a potential lead compound in drug discovery due to its structural similarity to biologically active molecules.
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Industry: : Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering membrane permeability.
Comparison with Similar Compounds
1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one can be compared to other similar compounds such as:
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1-(3,4-Dimethylphenyl)ethan-1-one: : Lacks the cyclohexyl group, resulting in different chemical and physical properties.
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1-(3-(4-Methylcyclohexyl)phenyl)ethan-1-one: : Contains a single methyl group on the cyclohexyl ring, leading to variations in reactivity and application.
Properties
Molecular Formula |
C16H22O |
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Molecular Weight |
230.34 g/mol |
IUPAC Name |
1-[3-(4,4-dimethylcyclohexyl)phenyl]ethanone |
InChI |
InChI=1S/C16H22O/c1-12(17)14-5-4-6-15(11-14)13-7-9-16(2,3)10-8-13/h4-6,11,13H,7-10H2,1-3H3 |
InChI Key |
UAANTBPBPKMGLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2CCC(CC2)(C)C |
Origin of Product |
United States |
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